molecular formula C18H20ClN3O2 B8514977 1h-Pyrazolo[3,4-b]pyridine-5-carboxylic acid,4-(3-chlorophenyl)-1-ethyl-4,7-dihydro-6-methyl-,ethyl ester

1h-Pyrazolo[3,4-b]pyridine-5-carboxylic acid,4-(3-chlorophenyl)-1-ethyl-4,7-dihydro-6-methyl-,ethyl ester

Cat. No. B8514977
M. Wt: 345.8 g/mol
InChI Key: JKQASINGGMDHSI-UHFFFAOYSA-N
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Patent
US07459451B2

Procedure details

A mixture of 5-amino-1-ethylpyrazole (250 mg) and ethyl 2-acetyl-3-(3-chlorophenyl)acrylate (568 mg) was heated at 130° C. for 3 hours. After cooling, the residue was evaporated. The residue was diluted with CHCl3 and washed with saturated NaHCO3, water, dried over anhydrous MgSO4 and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel eluting with a mixture of EtOAc and n-hexane (1:7)-to give ethyl 4-(3-chlorophenyl)-1-ethyl-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (271 mg) as a yellow oil.

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH2:7][CH3:8])[N:5]=[CH:4][CH:3]=1.[C:9]([C:12](=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([Cl:25])[CH:20]=1)[C:13]([O:15][CH2:16][CH3:17])=[O:14])(=O)[CH3:10]>>[Cl:25][C:21]1[CH:20]=[C:19]([CH:18]2[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:9]([CH3:10])[NH:1][C:2]3[N:6]([CH2:7][CH3:8])[N:5]=[CH:4][C:3]2=3)[CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
NC1=CC=NN1CC
Name
Quantity
568 mg
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)=CC1=CC(=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the residue was evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with CHCl3
WASH
Type
WASH
Details
washed with saturated NaHCO3, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel eluting with a mixture of EtOAc and n-hexane (1:7)-to

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1C2=C(NC(=C1C(=O)OCC)C)N(N=C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 271 mg
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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